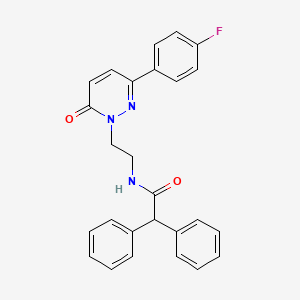

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,2-diphenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

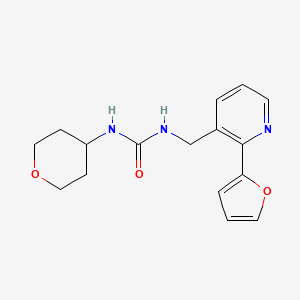

The compound is a complex organic molecule with several functional groups. It contains a pyridazine ring (a six-membered ring with two nitrogen atoms), a fluorophenyl group (a phenyl ring with a fluorine atom), and an acetamide group (a carbonyl group attached to a nitrogen atom). These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyridazine ring. The exact structure would depend on the specific synthesis process and the conditions under which the compound is stored and used .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyridazine ring, the fluorophenyl group, and the acetamide group. Each of these groups could potentially participate in chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could influence the compound’s polarity, solubility, and reactivity .Scientific Research Applications

- Ezetimibe , a selective cholesterol absorption inhibitor, contains a similar structural motif to our compound. It inhibits the absorption of dietary cholesterol in the intestines by blocking the Niemann-Pick C1-Like 1 (NPC1L1) protein. This mechanism makes it useful in managing hypercholesterolemia and preventing cardiovascular diseases .

- Ethyl (4-fluorobenzoyl)acetate , a precursor synthesized from our compound, has been investigated for antimalarial treatments. Researchers have used it in condensation reactions with diamines to create benzimidazoles and perimidines, which show promise against malaria parasites .

- A derivative of our compound, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide , exhibited potent antitubercular activity. It displayed a minimum inhibitory concentration (MIC) value of 4 μg/mL against Mycobacterium tuberculosis strains. This suggests potential applications in tuberculosis drug development .

- Urea derivatives containing N-nitro-substituted anilines have been studied for their herbicidal effects. Although not directly tested with our compound, this information highlights the potential for exploring its herbicidal properties .

Cholesterol Absorption Inhibition

Antimalarial Research

Antitubercular Activity

Herbicidal Properties

Mechanism of Action

Target of Action

A compound with a similar structure, ethyl (6r)-6-[n-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (tak-242), has been found to selectively inhibit toll-like receptor 4 (tlr4) . TLR4 plays a crucial role in innate immunity as the primary receptor for lipopolysaccharide (LPS), a component of the cell wall of Gram-negative bacteria .

Mode of Action

Tak-242, a compound with a similar structure, has been found to suppress lps-induced production of no, tumor necrosis factor-alpha (tnf-alpha), and interleukin (il)-6 . It does this by inhibiting the intracellular signaling of TLR4 .

Biochemical Pathways

Tak-242, a compound with a similar structure, has been found to suppress the production of multiple cytokines by selectively inhibiting tlr4 intracellular signaling . This suggests that the compound could potentially affect the TLR4 signaling pathway and its downstream effects, which include the production of proinflammatory cytokines.

Result of Action

Tak-242, a compound with a similar structure, has been found to suppress the production of multiple cytokines by selectively inhibiting tlr4 intracellular signaling . This suggests that the compound could potentially have anti-inflammatory effects.

Future Directions

properties

IUPAC Name |

N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,2-diphenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22FN3O2/c27-22-13-11-19(12-14-22)23-15-16-24(31)30(29-23)18-17-28-26(32)25(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-16,25H,17-18H2,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTZAIYIJGFSHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,2-diphenylacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(4-Chlorophenoxy)-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2752763.png)

![2-Chloro-1-[4-methyl-4-(morpholin-4-ylmethyl)piperidin-1-yl]ethanone](/img/structure/B2752764.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2752770.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2752771.png)

![(4-Morpholin-4-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2752772.png)

![4-[1-(6-Cyanopyridin-3-yl)sulfonylpiperidin-2-yl]butanoic acid](/img/structure/B2752781.png)